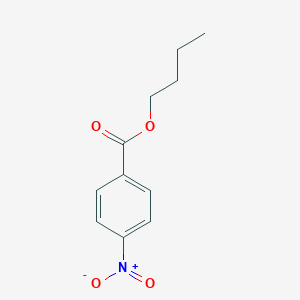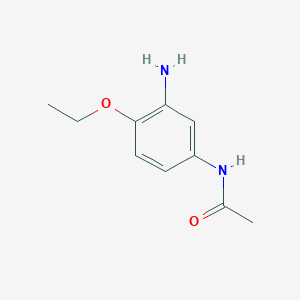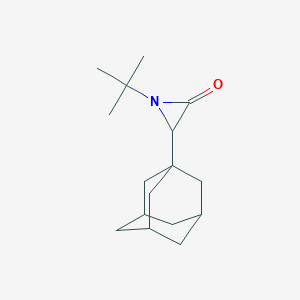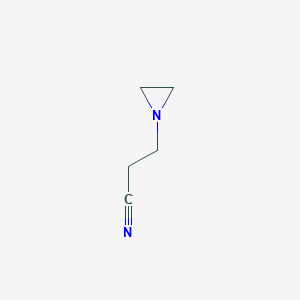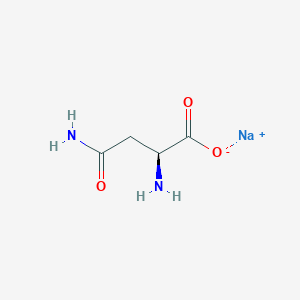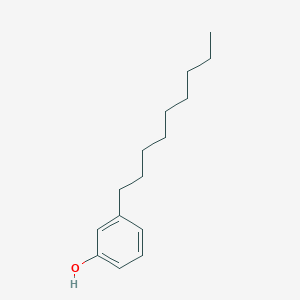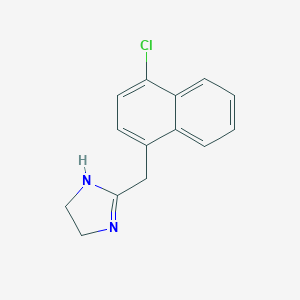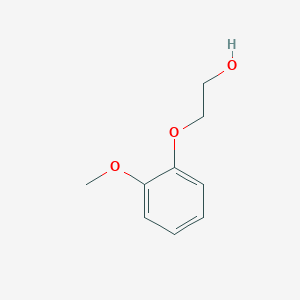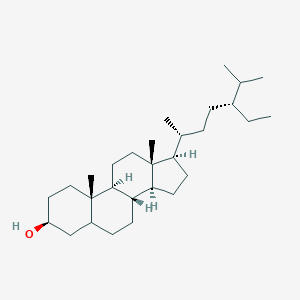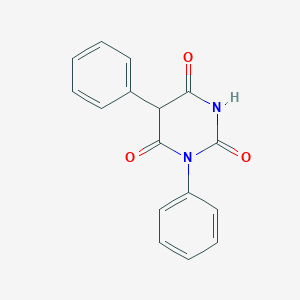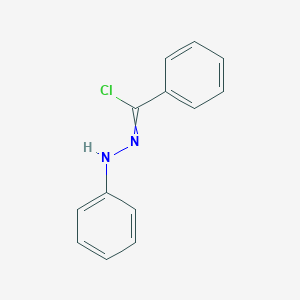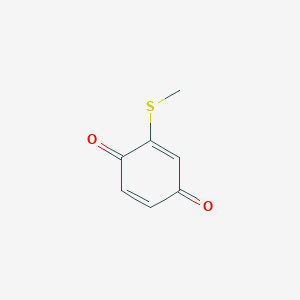
p-Benzoquinone, 2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone, 2-(methylthio)- is a chemical compound that is widely used in scientific research. It is also known as 2-Methylthio-1,4-benzoquinone and is a yellow crystalline powder. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. The purpose of
Wirkmechanismus
P-Benzoquinone, 2-(methylthio)- acts as a redox cycling agent by accepting electrons from cellular components such as NADH and FADH2, and then donating them to molecular oxygen to generate reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death or dysfunction.
Biochemische Und Physiologische Effekte
P-Benzoquinone, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, leading to apoptosis or necrosis. It can also modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, it can inhibit the activity of various enzymes such as acetylcholinesterase, which are involved in neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
P-Benzoquinone, 2-(methylthio)- has several advantages for lab experiments. It is relatively stable and can be easily synthesized. It can also be used in various assays to measure oxidative stress, DNA damage, and enzyme activity. However, it has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on p-Benzoquinone, 2-(methylthio)-. One direction is to investigate its role in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop new methods to synthesize and modify p-Benzoquinone, 2-(methylthio)- to enhance its stability and bioactivity. Furthermore, it would be interesting to explore the potential use of p-Benzoquinone, 2-(methylthio)- as a therapeutic agent for various diseases.
Synthesemethoden
P-Benzoquinone, 2-(methylthio)- can be synthesized by the oxidation of 2-methylthio-1,4-dihydroxybenzene using a suitable oxidizing agent such as lead dioxide, potassium permanganate, or hydrogen peroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
P-Benzoquinone, 2-(methylthio)- is used in various scientific research applications. It is commonly used as a redox cycling agent in biochemical and toxicological studies. It can also be used as a substrate for various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
Eigenschaften
CAS-Nummer |
18232-06-9 |
|---|---|
Produktname |
p-Benzoquinone, 2-(methylthio)- |
Molekularformel |
C7H6O2S |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
WITSQZWTUMQIBS-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C=CC1=O |
Kanonische SMILES |
CSC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




